1-tert-Butyl3-ethyl3-hydroxypiperidine-1,3-dicarboxylate
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Overview
Description
1-tert-Butyl3-ethyl3-hydroxypiperidine-1,3-dicarboxylate is a compound belonging to the piperidine family. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis. This compound, in particular, is structurally characterized by the presence of tert-butyl and ethyl groups, along with hydroxyl and dicarboxylate functionalities.
Preparation Methods
The synthesis of 1-tert-Butyl3-ethyl3-hydroxypiperidine-1,3-dicarboxylate typically involves multi-step reactions starting from commercially available materials. The synthetic route may include steps such as nucleophilic substitution, oxidation, halogenation, and elimination reactions. For instance, related piperidine derivatives have been synthesized through processes involving nucleophilic substitution, oxidation, halogenation, and elimination reactions, achieving high yields. Industrial production methods would likely follow similar multi-step synthetic routes, optimized for scalability and cost-effectiveness.
Chemical Reactions Analysis
1-tert-Butyl3-ethyl3-hydroxypiperidine-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonates. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-tert-Butyl3-ethyl3-hydroxypiperidine-1,3-dicarboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of biologically active compounds, including anticancer drugs and protein kinase inhibitors.
Biology: The compound’s derivatives are studied for their potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Piperidine derivatives are explored for their therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-tert-Butyl3-ethyl3-hydroxypiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and dicarboxylate groups may participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, modulating their activity. The tert-butyl and ethyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution .
Comparison with Similar Compounds
1-tert-Butyl3-ethyl3-hydroxypiperidine-1,3-dicarboxylate can be compared with other piperidine derivatives, such as:
1-tert-Butyl 4-ethyl 3-hydroxypiperidine-1,4-dicarboxylate: This compound has a similar structure but differs in the position of the dicarboxylate groups.
1-tert-Butyl 3-Methyl 4-Oxopiperidine-1,3-dicarboxylate: This derivative features a methyl group and an oxo group instead of the ethyl and hydroxyl groups. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 3-hydroxypiperidine-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-5-18-10(15)13(17)7-6-8-14(9-13)11(16)19-12(2,3)4/h17H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKXFGMSLXWVQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)OC(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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